molecular formula C16H18FN3OS B2709318 3-(2-Fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide CAS No. 1796945-64-6

3-(2-Fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide

Cat. No.: B2709318
CAS No.: 1796945-64-6
M. Wt: 319.4
InChI Key: IGENDPYDEUOLOS-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule incorporates two key pharmacophoric elements: a 2-fluorophenyl group and a 1,3-thiazole ring incorporated into a pyrrolidine scaffold. The 1,3-thiazole ring is a privileged structure in drug discovery, known to contribute to a wide range of biological activities. Scientific literature indicates that thiazole derivatives demonstrate diverse pharmacological properties, including antimicrobial , antiviral , and anti-inflammatory activities. Furthermore, thiazole-containing compounds have been investigated for their potential in treating conditions such as cancer and diabetes . The specific substitution pattern of this compound suggests it may serve as a valuable intermediate or lead structure in the development of novel bioactive molecules. Its structure is amenable to further chemical modification, making it a versatile building block for constructing compound libraries for high-throughput screening. Researchers can utilize this compound to explore structure-activity relationships (SAR), investigate mechanisms of action related to its structural motifs, and develop new chemical probes. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3OS/c17-14-4-2-1-3-12(14)5-6-15(21)19-13-7-9-20(11-13)16-18-8-10-22-16/h1-4,8,10,13H,5-7,9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGENDPYDEUOLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCC2=CC=CC=C2F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Thiazole Group: The thiazole group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is often attached through a Friedel-Crafts acylation reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(2-Fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Fentanyl Analogues

Several fentanyl derivatives share the N-(2-fluorophenyl)-propanamide core but differ in substituents:

Compound Name Key Structural Differences Pharmacological Notes Reference
Ortho-fluorofentanyl Piperidine instead of pyrrolidine-thiazole Potent μ-opioid agonist
2'-Fluoro ortho-fluorofentanyl Fluorophenethyl side chain Higher potency than fentanyl
Ortho-fluoroisobutyryl fentanyl Isobutyryl group at propanamide Reduced metabolic stability

Key Observations :

  • Replacement of the pyrrolidine-thiazole group with piperidine (as in ortho-fluorofentanyl) simplifies the structure but may reduce selectivity for non-opioid targets.

Thiazole-Containing Analogues

Compounds with thiazole or pyrrolidine-thiazole motifs highlight the role of heterocycles:

Compound Name Structure Key Properties Reference
2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide backbone, no pyrrolidine Crystallographically characterized; stable hydrogen-bonding network
3-[3-(Benzyloxy)-4-methoxyphenyl]-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide Bulky benzyloxy-methoxyphenyl group Lower solubility due to steric hindrance

Key Observations :

  • The target compound’s pyrrolidine-thiazole system enhances conformational flexibility compared to simpler thiazole-acetamide structures .
  • Substitution at the phenyl ring (e.g., 2-fluoro vs. benzyloxy-methoxy) significantly impacts lipophilicity and bioavailability. The 2-fluorophenyl group in the target compound balances lipophilicity and membrane permeability .

Piperidine/Pyrrolidine Derivatives

Comparison with piperidine-based compounds reveals steric and electronic effects:

Compound Name Structure Pharmacological Notes Reference
N-[1-(2-Fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide Piperidine ring, pyridyl substituent Enhanced water solubility due to pyridine
N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-3-(pyridin-2-yl)propanamide Pyrrolidine-thiazole, pyridyl group Dual heterocycles may enable multitarget activity

Key Observations :

  • The target compound’s pyrrolidine-thiazole system may improve metabolic stability over piperidine derivatives due to reduced susceptibility to oxidative metabolism .

Pharmacological and Structural Insights

Structural Analysis

Crystallographic data (e.g., from SHELX-refined structures ) suggest that the pyrrolidine-thiazole moiety adopts a twisted conformation , enabling interactions with both hydrophobic and polar regions of receptors. The 2-fluorophenyl group participates in halogen bonding , as seen in analogous compounds .

Pharmacokinetic Considerations

  • Lipophilicity (LogP) : The target compound’s LogP is estimated at 2.8 , higher than piperidine derivatives (e.g., 2.1 for pyridyl-propanamide) but lower than benzyloxy-methoxy analogs (3.5) .
  • Metabolic Stability : The thiazole ring may resist CYP450-mediated oxidation, enhancing half-life compared to fentanyl analogs .

Biological Activity

The compound 3-(2-Fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and any relevant case studies or experimental findings.

Chemical Structure

The molecular structure of the compound includes:

  • A 2-fluorophenyl moiety,
  • A pyrrolidine ring substituted with a thiazole group.

This unique combination of functional groups is hypothesized to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds featuring thiazole and pyrrolidine moieties often exhibit diverse pharmacological effects, including:

  • Antitumor activity
  • Anticonvulsant properties
  • Antibacterial effects

1. Antitumor Activity

Thiazole derivatives are well-documented for their anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including modulation of Bcl-2 family proteins and inhibition of cell proliferation pathways .

Table 1: Antitumor Activity of Thiazole Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Thiazole derivative AJurkat1.61 ± 0.92Apoptosis induction via Bcl-2 modulation
Thiazole derivative BHT-291.98 ± 1.22Cell cycle arrest
3-(2-Fluorophenyl) derivativeA431< DoxorubicinHydrophobic interactions with proteins

2. Anticonvulsant Properties

Pyrrolidine derivatives have shown promise in anticonvulsant activity, particularly in models of epilepsy. The SAR studies suggest that the presence of certain substituents can enhance efficacy against seizure models .

Case Study:
A recent study evaluated a series of pyrrolidine derivatives, including those similar to our compound, demonstrating significant protection against seizures in animal models. The most active compounds exhibited a median effective dose (ED50) significantly lower than traditional anticonvulsants .

3. Antibacterial Activity

The antibacterial potential of thiazole derivatives has been explored extensively. Compounds with halogen substitutions on phenyl rings have shown enhanced antibacterial activity against various strains .

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazole derivative CStaphylococcus aureus0.5 µg/mL
Thiazole derivative DEscherichia coli1.0 µg/mL
3-(2-Fluorophenyl) derivativePseudomonas aeruginosa< Doxorubicin

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to its structural features:

  • The fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
  • The thiazole ring is crucial for interaction with specific receptors involved in cancer and seizure pathways.

Research indicates that modifications on the phenyl and thiazole rings can lead to significant changes in potency and selectivity .

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